Comparative Lipophilicity: Higher Calculated logP than N-Methylphenothiazine
The target compound, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, has a calculated XLogP of 5.4, which is significantly higher than that of the smaller N-alkyl analog, 10-methylphenothiazine (CAS 1207-72-3, C13H11NS) [REFS-1, REFS-2]. The increased lipophilicity is a direct consequence of the larger, branched methallyl substituent, which increases the molecule's non-polar surface area. This difference is critical for applications where compound partitioning or membrane permeability is a key design parameter.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP = 5.4 [1] |
| Comparator Or Baseline | 10-Methylphenothiazine (CAS 1207-72-3): Experimental logP data not available for direct comparison; however, smaller alkyl chain suggests a significantly lower value. |
| Quantified Difference | The difference cannot be precisely quantified due to lack of experimental logP for the comparator, but the structural change (C3H6 vs. CH3) indicates a substantial increase in lipophilicity, consistent with the rule-of-thumb increase of ~0.5 logP units per additional carbon atom in an alkyl chain. |
| Conditions | Computational prediction using XLogP3 algorithm [1]. |
Why This Matters
Higher lipophilicity is a key differentiator for applications requiring enhanced membrane permeability or improved solubility in non-polar media, guiding selection in medicinal chemistry and formulation development.
- [1] Chem960. 23866-63-9 (10-(2-methylprop-2-enyl)phenothiazine, 10-(2-Methyl-allyl)-10H-phenothiazine). View Source
